(2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid

Description

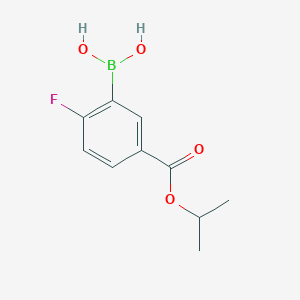

(2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid is a fluorinated arylboronic acid derivative with a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted at positions 2 and 5. The substituents include a fluorine atom at position 2 and an isopropoxycarbonyl (-O-C(=O)-OCH(CH₃)₂) group at position 6. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and materials science due to its unique electronic and steric properties. The isopropoxycarbonyl group introduces both electron-withdrawing (carbonyl) and electron-donating (ether) effects, influencing reactivity and solubility .

Properties

IUPAC Name |

(2-fluoro-5-propan-2-yloxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO4/c1-6(2)16-10(13)7-3-4-9(12)8(5-7)11(14)15/h3-6,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMKMPPMASOHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC(C)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2-fluoro-5-bromobenzoic acid with isopropyl chloroformate to form the corresponding ester. This ester is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions:

One of the primary applications of (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The presence of the fluorine atom enhances the reactivity and selectivity of the compound, making it a valuable reagent in synthetic organic chemistry .

Functionalization of Aromatic Compounds:

The compound can also serve as a versatile building block for the functionalization of various aromatic compounds. Its ability to undergo electrophilic substitution reactions is particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Materials Science

Development of Polymers:

this compound can be incorporated into polymer matrices to enhance their properties. For instance, boronic acids are used to create stimuli-responsive materials that can change their physical properties in response to environmental triggers such as pH or temperature. This application is particularly relevant in biomedical fields for drug delivery systems and tissue engineering .

Sensors and Fluorophores:

The compound's boronic acid functionality allows it to be utilized in the development of sensors for detecting various analytes, including glucose and fluoride ions. Its ability to form reversible covalent bonds with diols makes it suitable for creating selective sensors that can operate under physiological conditions .

Medicinal Chemistry

Antibacterial and Antifungal Agents:

Research has indicated that derivatives of phenylboronic acids exhibit significant antibacterial and antifungal activities. The incorporation of this compound into drug formulations could enhance their efficacy against resistant strains of bacteria and fungi due to its ability to disrupt biofilm formation .

Boron Neutron Capture Therapy:

In cancer treatment, boron-containing compounds are being explored for their potential in Boron Neutron Capture Therapy (BNCT). The unique properties of this compound may contribute to the development of new therapeutic agents that selectively target cancer cells while minimizing damage to surrounding healthy tissue .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

*Calculated based on structural data.

Reactivity in Cross-Coupling Reactions

Physical and Chemical Properties

- Solubility: The isopropoxycarbonyl group enhances solubility in polar organic solvents (e.g., THF, DCM) compared to non-polar analogs.

- Stability : Ester groups are less prone to hydrolysis under basic conditions than carbamoyl or hydroxyl groups, making the target compound suitable for long-term storage .

Biological Activity

(2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which allows them to interact with various biological targets, including enzymes and receptors. This interaction is crucial for their application in drug design and development.

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to their active or allosteric sites. This mechanism is particularly relevant in targeting proteasomes in cancer cells.

- Carbon–Carbon Bond Formation : These compounds are integral in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon–carbon bonds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, showing significant inhibitory effects. For instance, it has been evaluated against Escherichia coli and Bacillus cereus, demonstrating promising results with low Minimum Inhibitory Concentration (MIC) values .

- Anticancer Potential : Similar boronic acids have shown anticancer activity by targeting proteasome pathways, indicating a potential for therapeutic applications in oncology. For example, compounds with similar structures have been reported to inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range .

- Enzyme Mechanism Studies : The compound is utilized as a biochemical tool for studying enzyme mechanisms due to its ability to form stable complexes with target enzymes .

Antimicrobial Studies

A study investigating the antimicrobial properties of boronic acids found that this compound exhibited moderate activity against Candida albicans and Aspergillus niger. The MIC values were lower than those of established antifungal agents, suggesting its potential as an alternative treatment .

| Compound | MIC (µg/mL) | Activity against |

|---|---|---|

| This compound | 50 | Candida albicans |

| This compound | 25 | Aspergillus niger |

| AN2690 (Tavaborole) | 100 | Candida albicans |

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound inhibit cancer cell proliferation effectively. For instance, a related boronic acid showed an IC50 value of 7.05 nM against multiple myeloma cells, highlighting its potential as a lead compound in cancer therapy .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure. Research indicates that modifications to the boronic acid structure can enhance stability and bioavailability, making them suitable candidates for drug development . Toxicity studies are essential to ensure safety; however, preliminary data suggest low toxicity levels for several derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-5-(isopropoxycarbonyl)phenyl)boronic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple aryl halides with boronic acids. Metal-catalyzed borylation (e.g., Rh or Ir complexes) of pre-functionalized aryl precursors is another approach. Purity optimization involves recrystallization in cold aprotic solvents (e.g., THF/hexane mixtures) and characterization via NMR and NMR to confirm the absence of deboronation byproducts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen). The fluorinated and boronic acid moieties are sensitive to hydrolysis; thus, solvents should be rigorously dried (e.g., molecular sieves). Stability tests via TGA/DSC can identify decomposition thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use NMR to resolve fluorine-coupled protons, NMR for fluorine environment analysis, and NMR to confirm boronic acid integrity. High-resolution mass spectrometry (HRMS) and IR spectroscopy (B-O stretching ~1340 cm) provide complementary structural validation .

Advanced Research Questions

Q. How do the electron-withdrawing fluoro and isopropoxycarbonyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom enhances electrophilicity at the para-position, while the isopropoxycarbonyl group introduces steric bulk, potentially slowing transmetalation steps in Suzuki reactions. Computational studies (DFT) can model electronic effects, and kinetic experiments under varying Pd catalyst loads (e.g., Pd(PPh)) may reveal rate-limiting steps .

Q. Can this compound be integrated into stimuli-responsive hydrogels for biomedical applications?

- Methodological Answer : Yes. The boronic acid moiety can form dynamic covalent bonds with polyols (e.g., glucose). To design glucose-sensitive hydrogels, copolymerize with acrylamide derivatives and test swelling ratios under glucose gradients (0–20 mM). Monitor reversibility via rheology or fluorescence quenching .

Q. What strategies mitigate contradictions in reported catalytic efficiencies for this boronic acid in C–X bond formation?

- Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or base choice (KCO vs. CsF). Systematic screening using Design of Experiments (DoE) can optimize conditions. Compare turnover numbers (TONs) under standardized protocols .

Q. How does the steric profile of the isopropoxycarbonyl group affect regioselectivity in tandem reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.